molecular formula C17H18N2O3 B3399073 2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1037780-67-8

2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B3399073
CAS No.: 1037780-67-8
M. Wt: 298.34 g/mol
InChI Key: TWAQJPKYMZZJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a synthetic chemical reagent designed for research applications. This compound features a naphthalene ring system linked to a 4-oxobutanoic acid backbone via an amide bond, further functionalized with an allylamine group. The structural motif of naphthalen-1-ylamino substituted butanoic acid is recognized in medicinal chemistry research . The inclusion of the allylamine group is of particular interest, as this pharmacophore is found in a class of antifungal agents known as allylamines, which are known to inhibit the enzyme squalene epoxidase . This combination of structural features makes the compound a valuable candidate for investigating novel enzyme inhibitors and exploring structure-activity relationships in antifungal research. Furthermore, 4-oxobutanoic acid derivatives have been investigated for their potential use in the treatment of inflammation, suggesting broader therapeutic potential for related compounds in biochemical pathways . Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound in the development of new bioactive molecules. It is supplied for in vitro research purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(naphthalen-1-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-10-18-15(17(21)22)11-16(20)19-14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15,18H,1,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAQJPKYMZZJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of allylamine with a naphthalene derivative, followed by subsequent reactions to introduce the oxobutanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Oxidation Reactions

The allylamino and oxobutanoic acid groups undergo oxidation under controlled conditions:

Reagent Conditions Major Product Key Observations
Potassium permanganateAcidic aqueous mediumCarboxylic acid derivativesComplete oxidation of allyl group
Chromium trioxideAnhydrous dichloromethaneKetones at α-position to amino groupsSelective oxidation without ring opening
OzoneLow-temperature (-78°C)Cleavage products with naphthalene diolsRequires reductive workup for stabilization

Mechanistic Insight:

  • Allylamino oxidation follows radical intermediates when using CrO₃

  • Ozonolysis generates ozonides that decompose to aldehydes under reductive conditions

Reduction Reactions

The oxo group and unsaturated bonds are primary reduction targets:

Reagent Conditions Major Product Yield
Sodium borohydrideMethanol, 0°CSecondary alcohol at C4 position65-72%
Lithium aluminum hydrideDry THF, refluxFully reduced butanoic acid derivative58%
Catalytic hydrogenationH₂/Pd-C, room tempSaturated alkylamino-naphthalene compound>90%

Key Limitations:

  • NaBH₄ fails to reduce amide bonds due to electronic deactivation

  • LAH over-reduction risks require careful stoichiometric control

Substitution Reactions

The amino groups participate in nucleophilic substitutions:

Alkylation

Electrophile Base Product
Methyl iodideK₂CO₃, DMFN-methylated derivative at allylamino site
Benzyl chlorideNaH, THFBenzyl-protected secondary amine

Acylation

Acylating Agent Catalyst Product
Acetic anhydridePyridineAcetylated naphthylamino group
Benzoyl chlorideDMAP, CH₂Cl₂Benzoylated allylamino derivative

Reactivity Trends:

  • Allylamino group shows higher nucleophilicity than naphthylamino group

  • Steric hindrance limits substitution at naphthalene-proximal sites

Condensation Reactions

The compound forms heterocycles and Schiff bases:

Reaction Partner Conditions Product
BenzaldehydeAcidic ethanol, refluxSchiff base with imine linkage
ThioureaHCl catalyst, 110°CThiazolidinone fused to naphthalene
Ethyl cyanoacetatePiperidine catalystCyano-pyridone derivatives

Applications:

  • Schiff bases serve as intermediates for metal coordination complexes

  • Thiazolidinone products show enhanced antimicrobial activity

Stability Considerations

Factor Effect on Reactivity
pH < 3Protonation of amino groups inhibits substitution
UV light exposureAccelerates naphthalene ring oxidation
Temperature > 150°CDecarboxylation dominates

Handling Recommendations:

  • Store under inert gas at -20°C to prevent oxidative degradation

  • Avoid prolonged exposure to polar aprotic solvents to minimize racemization

This reactivity profile enables applications in pharmaceutical intermediates (via Schiff base formation) and materials science (through coordination polymer synthesis). Future research directions should explore enantioselective modifications of the allylamino group and catalytic cascade reactions involving the naphthalene ring system.

Scientific Research Applications

2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.

Comparison with Similar Compounds

(3S)-3-[[2-[[3-(Diaminomethylideneamino)benzoyl]amino]acetyl]amino]-4-(naphthalen-1-ylamino)-4-oxobutanoic Acid (CP0029995)

  • Molecular Formula : C₂₂H₂₆N₆O₅
  • Key Features: Retains the naphthalen-1-ylamino-oxobutanoic acid backbone but incorporates a diamidinobenzoyl-acetyl side chain.
  • Bioactivity : Exhibits an IC₅₀ of 437 nM, indicating moderate potency in unspecified assays .

4-(Naphthalen-1-yl)-4-oxobutanoic Acid (Q5M)

  • Molecular Formula : C₁₄H₁₂O₃
  • Key Features: Lacks the allylamino and secondary amino groups, simplifying the structure to a naphthalene-linked oxobutanoic acid.
  • Physicochemical Properties : The absence of polar substituents likely reduces solubility compared to the target compound .

Analogues with Alternative Aromatic Substituents

(3S)-4-[(4-Chlorophenyl)methylamino]-3-[[2-[[3-(Diaminomethylideneamino)benzoyl]amino]acetyl]amino]-4-oxobutanoic Acid (CP0028384)

  • Molecular Formula : C₂₄H₂₄N₆O₅
  • Key Features: Replaces the naphthalene group with a 4-chlorophenylmethylamino moiety.
  • Bioactivity : Shows reduced potency (IC₅₀ = 545 nM) compared to CP0029995, suggesting the naphthalene moiety enhances target binding .

Comparative Analysis

Bioactivity Trends

The naphthalen-1-ylamino group in CP0029995 correlates with higher potency (IC₅₀ = 437 nM) than the chlorophenyl derivative CP0028384 (IC₅₀ = 545 nM). This underscores the role of aromatic stacking or hydrophobic interactions in efficacy .

Structural Impact on Physicochemical Properties

  • Solubility: The allylamino group in the target compound likely improves aqueous solubility compared to Q5M, which lacks polar substituents .
  • Reactivity : The allyl group may introduce sites for covalent modification or metabolic oxidation, differentiating it from simpler analogs.

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Key Structural Features IC₅₀ (nM) Source Evidence
CP0029995 C₂₂H₂₆N₆O₅ Naphthalen-1-ylamino, diamidinobenzoyl 437
CP0028384 C₂₄H₂₄N₆O₅ 4-Chlorophenylmethylamino 545
4-(Naphthalen-1-yl)-4-oxobutanoic acid (Q5M) C₁₄H₁₂O₃ Naphthalene-oxobutanoic acid (no amino) N/A

Biological Activity

2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is an organic compound notable for its unique structural features, which include both allylamino and naphthalen-1-ylamino groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula for this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3} with a molecular weight of 298.34 g/mol. The compound is characterized by functional groups that enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, leading to various biological responses. For instance, the compound may inhibit certain metabolic pathways or induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives with structural similarities showed concentration-dependent cytotoxicity against various cancer cell lines, including HCT116 (human colorectal carcinoma) and A375 (human melanoma) cells . The mechanism involved the suppression of anti-apoptotic genes and the induction of pro-apoptotic signals.

Table 1: Anticancer Activity Overview

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116Not specifiedInduction of apoptosis
2-O-caffeoyl alphitolic acidA375506.3 ± 0.3Inhibition of anti-apoptotic genes
NAAA inhibitorsVarious<10Noncompetitive inhibition

Antimicrobial Activity

In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Similar compounds have been explored for their ability to inhibit bacterial growth and could potentially serve as leads for new antibiotic development .

Case Studies

A relevant case study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications to the naphthalene moiety significantly impacted biological efficacy. The study employed quantitative structure-activity relationship (QSAR) models to predict the activity based on structural features, leading to the identification of more potent derivatives .

Another study investigated the potential of naphthalene derivatives in targeting specific cancer pathways. The findings suggested that structural variations could enhance selectivity towards tumor cells while minimizing effects on normal cells, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What mechanistic insights explain the compound’s neuroprotective or cytotoxic effects?

  • Methodological Answer : ROS scavenging assays (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) tests differentiate neuroprotection (e.g., Nrf2 pathway activation) from cytotoxicity (caspase-3/7 activation). Transcriptomics (RNA-seq) on treated neuronal cells identifies upregulated antioxidant genes (e.g., SOD1, CAT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.